N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 4-chlorobenzohydrazide with 2-(2,4,6-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides
- 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and trimethylphenoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-8-12(2)18(13(3)9-11)25-10-16(24)21-19-17(22-26-23-19)14-4-6-15(20)7-5-14/h4-9H,10H2,1-3H3,(H,21,23,24) |
InChI Key |
NHVNOCMETFBZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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